1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
This compound features a pyrrolidin-2-one core substituted with a 2H-1,3-benzodioxol-5-yl group and a 3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl moiety. The benzodioxol group contributes to metabolic stability and lipophilicity, while the oxadiazole ring acts as a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation . This structural profile suggests applications in medicinal chemistry, particularly for central nervous system (CNS) or kinase-targeted therapies .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-12-3-2-4-13(7-12)19-21-20(27-22-19)14-8-18(24)23(10-14)15-5-6-16-17(9-15)26-11-25-16/h2-7,9,14H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXJWQHJZKEGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3CC(=O)N(C3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with a pyrrolidinone derivative under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining consistency in quality.
Chemical Reactions Analysis
Oxadiazole Ring Formation
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Precursor Preparation : The oxadiazole ring is synthesized via cyclization of amidoximes with carboxylic acid derivatives. For example, reaction of 3-(3-methylphenyl)amidoxime with a pyrrolidinone-linked carboxylic acid under dehydrating conditions (e.g., using POCl₃ or DCC) forms the 1,2,4-oxadiazole moiety .
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Conditions : Reactions typically occur in polar aprotic solvents (e.g., DMF, THF) at 80–120°C for 6–24 hours.
Functional Group Compatibility
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Benzodioxole Stability : The 1,3-benzodioxole group remains intact under standard synthetic conditions but may undergo ring-opening in strongly acidic or basic environments .
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Pyrrolidinone Reactivity : The lactam group in pyrrolidin-2-one participates in nucleophilic substitutions or ring-opening reactions with amines or Grignard reagents.
Reactivity of the Oxadiazole Ring
The 1,2,4-oxadiazole ring exhibits distinct reactivity due to its electron-deficient nature:
Electrophilic Substitution
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Nitrogen Reactivity : The oxadiazole’s N-atoms can engage in hydrogen bonding or act as weak bases in acidic media.
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Ring-Opening Reactions :
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling : The 3-methylphenyl group can undergo palladium-catalyzed cross-coupling with aryl boronic acids to introduce diverse substituents .
Pyrrolidin-2-One Modifications
The lactam group’s reactivity enables further functionalization:
N-Alkylation/Acylation
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Alkylation : Treatment with alkyl halides (e.g., CH₃I) in the presence of NaH yields N-alkylated derivatives.
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Acylation : Reaction with acetyl chloride forms the corresponding N-acetyl compound.
Ring-Opening
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Ammonolysis : Heating with ammonia opens the lactam ring, producing a linear amino ester.
Benzodioxole Reactivity
The 1,3-benzodioxole group is relatively inert but participates in:
Oxidative Degradation
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Peracid Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) cleaves the methylenedioxy group to form a catechol derivative.
Table 2: Stability Under Various Conditions
| Condition | Stability Outcome | Notes |
|---|---|---|
| pH 2–6 (aqueous, 25°C) | Stable for 24h | No decomposition observed |
| pH >10 (aqueous, 60°C) | Partial lactam ring hydrolysis | Forms carboxylic acid derivatives |
| UV Light (254 nm, 48h) | Benzodioxole degradation (~15%) | Requires dark storage |
Critical Analysis of Sources
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxadiazole ring and the subsequent introduction of the benzodioxole group. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. Studies indicate that these compounds can inhibit key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
There is growing interest in the anticancer potential of this class of compounds. Preliminary cell-based assays have indicated that certain derivatives can inhibit the proliferation of various cancer cell lines, including breast cancer and melanoma cells. Molecular docking studies support these findings by showing favorable interactions between the compounds and cancer-related targets .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural features (benzodioxol, oxadiazole, or pyrrolidinone) but differ in substituents, leading to variations in physicochemical and pharmacological properties.
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Insights
- Substituent Effects: 3-Methylphenyl (Target Compound): Offers moderate steric hindrance and lipophilicity, favoring blood-brain barrier penetration compared to bulkier substituents like ethoxy or chlorine . Ethoxyphenyl (CM878879): The ethoxy group’s electron-donating nature may alter binding affinity in electron-deficient active sites .
- Heterocycle Variations: Pyrrolidin-2-one vs. Triazole: The pyrrolidinone core (Target Compound) provides conformational rigidity and hydrogen-bonding capability via the carbonyl group, whereas triazole derivatives () introduce additional hydrogen-bond donors/acceptors . Oxadiazole vs. Pyrazolo-Pyrimidine (): Oxadiazole-based compounds prioritize metabolic stability, while pyrazolo-pyrimidine derivatives (e.g., EP 1 808 168 B1) are often kinase inhibitors due to their planar aromatic systems .
Pharmacological Implications
- Target Compound : Likely optimized for CNS targets (e.g., serotonin or dopamine receptors) due to benzodioxol’s historical use in psychoactive drugs .
- CM879690 : The chlorophenyl group may improve antimicrobial or anticancer activity, as seen in chlorinated analogues of oxadiazole drugs .
- Triazole Derivatives (): Potential use in antiviral or anti-inflammatory therapies, leveraging triazole’s ability to mimic peptide bonds .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure incorporating a benzodioxole moiety and an oxadiazole ring, which are known for their diverse biological properties. The molecular formula is , with a molecular weight of 342.37 g/mol.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The benzodioxole unit is known to exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit various cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The presence of the oxadiazole ring may contribute to anti-inflammatory effects by modulating inflammatory pathways.
Biological Activity Summary Table
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity against breast and colon cancer cells. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Anti-inflammatory Properties
Research indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in LPS-stimulated macrophages, suggesting its potential as an anti-inflammatory agent. This was further supported by in vivo models showing reduced edema in paw inflammation assays.
Case Study 3: Antioxidant Effects
In vitro assays showed that the compound effectively scavenged DPPH radicals and reduced lipid peroxidation in cellular models. This antioxidant activity was comparable to standard antioxidants like ascorbic acid.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole and pyrrolidine rings can enhance biological activity. For instance:
- Substituent Variation : Altering the methyl groups on the oxadiazole ring significantly affects potency against cancer cell lines.
- Ring Modifications : Changes in the benzodioxole structure have been shown to improve antioxidant properties.
Q & A
Q. What synthetic methodologies are recommended for synthesizing this compound?
Answer: The synthesis involves multi-step reactions, including cyclization and coupling strategies. Key steps:
- Cyclization of pyrrolidin-2-one precursors with substituted oxadiazoles (e.g., 3-(3-methylphenyl)-1,2,4-oxadiazole) under reflux conditions in ethanol or DMF .
- Microwave-assisted synthesis for enhanced reaction efficiency (e.g., 150°C, 20 hours in DMF with K₂CO₃ as a base) .
- Purification via column chromatography or recrystallization (DMF-EtOH mixtures) .
Table 1: Example Reaction Conditions from Analogous Syntheses
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole formation | Reflux in ethanol, 2 hours | 46–63% | |
| Cyclization | Microwave, 150°C, K₂CO₃, DMF | 93% |
Q. How should spectroscopic techniques (NMR, FTIR, HRMS) be applied to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify substituents on the benzodioxolyl and oxadiazolyl rings. For example:
- Benzodioxole protons: δ 6.7–7.2 ppm (aromatic region).
- Pyrrolidin-2-one carbonyl: ~175 ppm in ¹³C NMR .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Answer:
- Catalyst screening : Use Pd-based catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .
- Solvent optimization : Replace ethanol with DMF or THF to enhance solubility of intermediates .
- Temperature control : Microwave-assisted synthesis reduces side reactions (e.g., 150°C vs. traditional reflux) .
Q. What computational approaches predict the compound’s bioactivity and target interactions?
Answer:
- Molecular docking : Simulate binding to receptors like orexin (as in dual antagonists; see ). Use software (AutoDock Vina) with crystal structures (PDB: 4S0V) .
- QSAR modeling : Correlate substituent effects (e.g., 3-methylphenyl vs. fluorophenyl) with activity .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How to resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
Answer:
- Standardized assays : Re-test in identical conditions (e.g., cell lines, incubation time) .
- Structural analogs : Compare with derivatives (e.g., fluorophenyl vs. methylphenyl substitutions) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify outliers or trends .
Q. What strategies identify the compound’s biological targets?
Answer:
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins .
- CRISPR screening : Knock out candidate receptors (e.g., GPCRs) and measure activity loss .
- Radiolabeling : Use ³H/¹⁴C isotopes for quantitative binding assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
